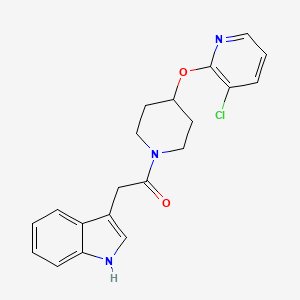![molecular formula C17H17ClN4O B2791009 N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380044-15-3](/img/structure/B2791009.png)
N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines This compound is characterized by the presence of a pyrido[3,4-d]pyrimidine core, which is a fused bicyclic structure containing both pyridine and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the 3-Chlorophenyl Group: This step often involves a substitution reaction where a chlorinated aromatic compound is introduced to the core structure.
Attachment of the Methoxypropyl Side Chain: This can be done through an alkylation reaction using a methoxypropyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
Pyrido[3,4-d]pyrimidin-4-amine: Lacks the 3-chlorophenyl and methoxypropyl groups.
N-[2-(3-Chlorophenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine: Lacks the methoxy group.
N-[2-(3-Methoxyphenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine: Lacks the chlorine atom.
Uniqueness
N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine is unique due to the combination of its 3-chlorophenyl and methoxypropyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-17(23-2,12-4-3-5-13(18)8-12)10-20-16-14-6-7-19-9-15(14)21-11-22-16/h3-9,11H,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVKCRQZJZVHBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=NC2=C1C=CN=C2)(C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2790927.png)
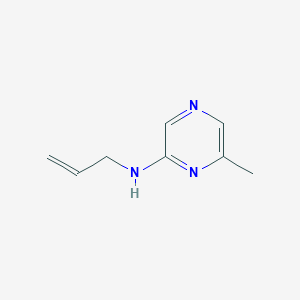
![Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2790932.png)
![2-[(oxan-4-yl)methoxy]-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide](/img/structure/B2790934.png)
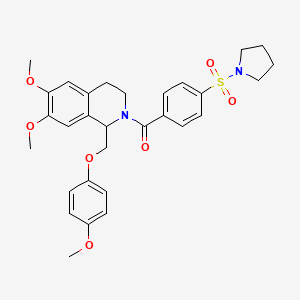
![(2E)-3-[4-(benzyloxy)phenyl]-1-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2790938.png)
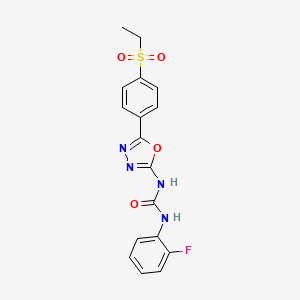
![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2790940.png)
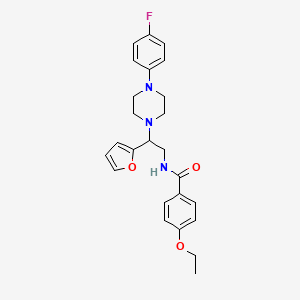
![N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2790942.png)
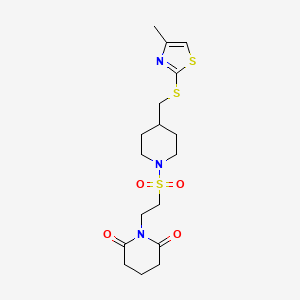
![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2790946.png)
